

dl-Alanyl-dl-serine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	dl-Alanyl-dl-serine	
Cat. No.:	B1655023	Get Quote

An In-depth Technical Guide to dl-Alanyl-dl-serine

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies for the dipeptide **dl-Alanyl-dl-serine**. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Formula

dl-Alanyl-dl-serine is a dipeptide, an organic compound formed from two alpha-amino acids, alanine and serine, joined by a peptide bond.[1] The "dl" prefix indicates that it is a racemic mixture, containing both D and L stereoisomers of both alanine and serine. Its IUPAC name is 2-(2-aminopropanoylamino)-3-hydroxypropanoic acid.[2]

The molecular formula for **dl-Alanyl-dl-serine** is C₆H₁₂N₂O₄.[1][2][3][4] The presence of a hydroxyl (-OH) group from the serine residue gives the molecule unique reactivity, allowing it to participate in hydrogen bonding.[1] Under physiological conditions, its amino (-NH₃+) and carboxylate (-COO⁻) groups are ionized, making it a zwitterionic compound soluble in aqueous environments.[1]

Data Presentation

The quantitative data for **dl-Alanyl-dl-serine** are summarized in the tables below for easy reference and comparison.

Table 1: Molecular Properties of dl-Alanyl-dl-serine

Property	Value	Source
Molecular Formula	C6H12N2O4	[1][2][3][4]
Molecular Weight	176.17 g/mol	[1][2][3]
CAS Number	3062-19-9	[1][2][3][4]
Canonical SMILES	CC(C(=O)NC(CO)C(=O)O)N	[1][3][4]
InChI	InChI=1S/C6H12N2O4/c1- 3(7)5(10)8-4(2-9)6(11)12/h3- 4,9H,2,7H2,1H3,(H,8,10) (H,11,12)	[1][2][3]
IUPAC Name	2-(2-aminopropanoylamino)-3- hydroxypropanoic acid	[2]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	-4.3	[2][3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	4	[3]
Exact Mass	176.07970687 Da	[2][3]
Topological Polar Surface Area	113 Ų	[2][3]
Complexity	182	[2][3]
pKa (Predicted)	2.98 ± 0.10	[3]

Mandatory Visualization

The following diagram illustrates the chemical structure of **dl-Alanyl-dl-serine**.

Caption: Molecular structure of dl-Alanyl-dl-serine.

Experimental Protocols Industrial Synthesis via Enzymatic Resolution

Industrial-scale production of **dl-Alanyl-dl-serine** often utilizes enzymatic methods to resolve racemic precursors, which is noted for its high efficiency and waste minimization.[1]

Methodology:

- N-acetylation of DL-serine: The process begins with the N-acetylation of the racemic DL-serine precursor. This reaction is conducted under alkaline conditions (pH 9–11) at a temperature below 30°C to produce N-acetyl-DL-serine.[1]
- D-aminoacylase Hydrolysis: The N-acetyl-DL-serine is then subjected to hydrolysis using a
 D-specific aminoacylase. This step is performed at a pH of 7.9–8.2 and a temperature of 38–
 39°C for 48–72 hours. The outcome is the selective hydrolysis of the D-enantiomer, yielding
 D-serine and leaving N-acetyl-L-serine unreacted.[1]
- Purification: The resulting D-serine is purified from the mixture using strong acidic cationic resin chromatography.[1]
- L-aminoacylase Hydrolysis: The remaining N-acetyl-L-serine is subsequently hydrolyzed using an L-specific aminoacylase at a pH of 6.9–7.2 and a temperature of 38–39°C for 48–72 hours. This step yields L-serine.[1]
- Peptide Synthesis: The separated D- and L-serine enantiomers, along with DL-alanine, can
 then be used in standard peptide synthesis protocols, such as solid-phase peptide synthesis
 (SPPS), to produce dl-Alanyl-dl-serine.[1] This overall method achieves a total yield greater
 than 95% by recycling unhydrolyzed intermediates.[1]

Analytical Method for Enantiomeric Separation

To precisely quantify the D- and L-serine components derived from **dl-Alanyl-dl-serine**, High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is

employed.[1]

Methodology:

- Derivatization: The sample containing the dipeptide is first hydrolyzed to its constituent amino acids. The resulting serine enantiomers are then derivatized with orthophthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC). This reaction creates diastereomeric isoindole derivatives, which are crucial for chiral separation.[1]
- Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase column. The different physicochemical properties of the diastereomers allow for their separation as they pass through the column.[1]
- Detection and Quantification: An electrochemical detector (ECD) is used for the sensitive and precise quantification of the separated D- and L-serine derivatives.

Biological Activity and Significance

dl-Alanyl-dl-serine demonstrates notable biological activity. In Gram-positive bacteria, it acts as a substrate for the D-alanyl carrier protein ligase (DltA).[1] This enzyme is integral to the modification of teichoic acids in the bacterial cell wall, a process that influences cell wall rigidity and contributes to antibiotic resistance.[1] Furthermore, upon hydrolysis, the released D-serine can function as an endogenous agonist for NMDA receptors within mammalian systems, playing a role in modulating neurotransmission and synaptic plasticity.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dl-Alanyl-dl-serine (3062-19-9) for sale [vulcanchem.com]
- 2. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]

BENCH

- 4. labshake.com [labshake.com]
- To cite this document: BenchChem. [dl-Alanyl-dl-serine molecular structure and formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1655023#dl-alanyl-dl-serine-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com